依法韦仑

描述

作用机制

依法韦仑通过与 HIV-1 的逆转录酶结合发挥作用 . 这种结合会抑制酶的活性,阻止病毒 RNA 转换成 DNA,这是病毒复制周期中的一个关键步骤 . 与核苷类逆转录酶抑制剂不同,依法韦仑不需要细胞内磷酸化来发挥作用 .

类似化合物:

奈韦拉平: 另一种用于治疗 HIV 的非核苷类逆转录酶抑制剂。

地拉韦定: 与依法韦仑类似,它抑制逆转录酶,但具有不同的药代动力学特性。

依曲韦林: 一种较新的非核苷类逆转录酶抑制剂,具有更广泛的耐药谱。

依法韦仑的独特性: 依法韦仑因其高效性和长半衰期而独一无二,这使其能够每天一次给药 . 它已成为一线抗病毒药物的主要药物超过 15 年,并且以其在联合治疗中的有效性而闻名 . 但有时它因为副作用(如中枢神经系统症状)而限制了它的使用 .

科学研究应用

依法韦仑具有广泛的科学研究应用:

化学: 它被用作涉及非核苷类逆转录酶抑制剂的研究中的模型化合物。

生物学: 研究依法韦仑对细胞过程的影响及其与各种生物分子的相互作用。

医学: 它是用于治疗 HIV 的高度活跃抗逆转录病毒治疗 (HAART) 的关键组成部分.

工业: 依法韦仑用于制药行业开发抗逆转录病毒药物和制剂。

生化分析

Biochemical Properties

Efavirenz interacts with several enzymes and proteins. It is primarily metabolized by cytochrome P450 enzymes, including CYP2B6, CYP2A6, and CYP3A4 . Efavirenz acts as a non-competitive inhibitor of HIV-1 reverse transcriptase . It binds to this enzyme, blocking its function and preventing the replication of HIV .

Cellular Effects

Efavirenz has various effects on cells. It has been associated with neurological and neuropsychiatric reactions ranging from transitory effects such as nightmares, dizziness, insomnia, nervousness, and lack of concentration, to more severe symptoms including depression, suicidal ideation, or even psychosis . Efavirenz has also been linked to mild/moderate neurocognitive impairment .

Molecular Mechanism

Efavirenz exerts its effects at the molecular level by blocking the function of reverse transcriptase, an enzyme crucial for the replication of HIV . It binds non-competitively to the hydrophobic region of the HIV-1 reverse transcriptase through an allosteric mechanism that alters the enzyme conformation and prevents access to the substrates .

Temporal Effects in Laboratory Settings

The majority of efavirenz-induced CNS effects appear early, even after a single dose, and mitigate within 1 month . In a substantial number of cases, effects such as abnormal dreams, anxiety, or depression persist for much longer periods and require a change of treatment .

Dosage Effects in Animal Models

In animal models, perinatal efavirenz exposure resulted in reduced body weight and delayed reflex and motor development . During adulthood, a decrease in the total number of cells and mature neurons in the motor cortex was observed, as well as an increase in the number of Caspase-3-positive cells and serotonergic fibers .

Metabolic Pathways

Efavirenz is involved in several metabolic pathways. It is primarily metabolized by CYP2B6 into 8-hydroxyefavirenz and to a lesser extent via pathways involving CYP2A6, CYP3A4/5, and UGT2B7 .

准备方法

合成路线和反应条件: 依法韦仑的关键合成路线之一涉及使用正丁基锂对 N-Boc-4-氯苯胺进行邻位锂化反应 . 该反应在 -45°C 的温度下进行,并产生一个关键中间体,然后对其进行三氟乙酰化 . 另一种方法涉及使依法韦仑中间体与光气在庚烷、甲苯或四氢呋喃等溶剂中反应 .

工业生产方法: 依法韦仑的工业生产通常采用连续流化学来提高反应的选择性和安全性 . 这种方法允许高效地放大生产过程,使其适用于大规模生产。

化学反应分析

反应类型: 依法韦仑会发生各种化学反应,包括:

氧化: 依法韦仑在特定条件下可以被氧化形成不同的代谢物。

还原: 还原反应可以改变依法韦仑中存在的官能团。

取代: 取代反应可以在分子中的氯或三氟甲基基团处发生。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用诸如氢化锂铝之类的还原剂。

取代: 氢氧化钠或其他强碱之类的试剂可以促进取代反应。

形成的主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化会导致羟基化代谢物的形成,而还原会导致脱氯或脱氟产物的形成。

相似化合物的比较

Nevirapine: Another non-nucleoside reverse transcriptase inhibitor used in HIV treatment.

Delavirdine: Similar to efavirenz, it inhibits reverse transcriptase but has different pharmacokinetic properties.

Etravirine: A newer non-nucleoside reverse transcriptase inhibitor with a broader resistance profile.

Uniqueness of Efavirenz: Efavirenz is unique due to its high potency and long half-life, which allows for once-daily dosing . It has been a primary first-line antiviral drug for over 15 years and is known for its effectiveness in combination therapy . its use is sometimes limited by side effects such as central nervous system symptoms .

属性

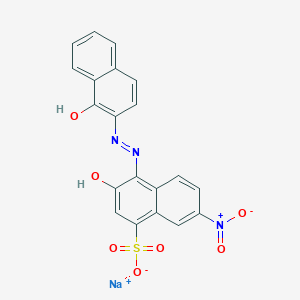

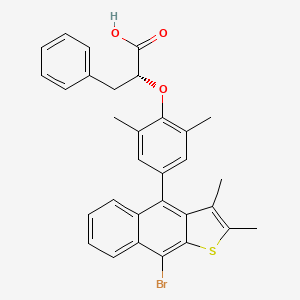

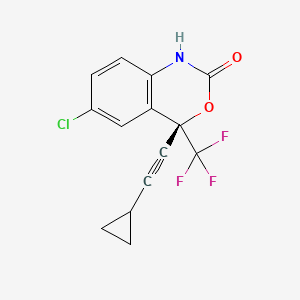

IUPAC Name |

(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOQHMRABVBWPR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046029 | |

| Record name | Efavirenz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Efavirenz | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water (less than 10 mg/L), 8.55e-03 g/L | |

| Record name | EFAVIRENZ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Efavirenz | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Similar to zidovudine, efavirenz inhibits the activity of viral RNA-directed DNA polymerase (i.e., reverse transcriptase). Antiviral activity of efavirenz is dependent on intracellular conversion to the active triphosphorylated form. The rate of efavirenz phosphorylation varies, depending on cell type. It is believed that inhibition of reverse transcriptase interferes with the generation of DNA copies of viral RNA, which, in turn, are necessary for synthesis of new virions. Intracellular enzymes subsequently eliminate the HIV particle that previously had been uncoated, and left unprotected, during entry into the host cell. Thus, reverse transcriptase inhibitors are virustatic and do not eliminate HIV from the body. Even though human DNA polymerase is less susceptible to the pharmacologic effects of triphosphorylated efavirenz, this action may nevertheless account for some of the drug's toxicity., Efavirenz diffuses into the cell where it binds adjacent to the active site of reverse transcriptase. This produces a conformational change in the enzyme that inhibits function. | |

| Record name | Efavirenz | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00625 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EFAVIRENZ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from toluene:heptane, White to slightly pink crystalline powder | |

CAS No. |

154598-52-4 | |

| Record name | Efavirenz | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154598-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Efavirenz [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154598524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efavirenz | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00625 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 154598-52-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Efavirenz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EFAVIRENZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE6H2O27P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EFAVIRENZ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Efavirenz | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

139-141 °C, 139 - 141 °C | |

| Record name | Efavirenz | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00625 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EFAVIRENZ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Efavirenz | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds non-competitively to the reverse transcriptase enzyme of HIV-1. [, , , ] This binding occurs in a hydrophobic pocket within the p66 subunit of the enzyme, distinct from the binding site of nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs). [] Efavirenz's binding alters the conformation of critical amino acids in the enzyme's catalytic site, inhibiting the conversion of viral RNA into DNA and, therefore, viral replication. []

A: By inhibiting reverse transcriptase, efavirenz prevents the formation of proviral DNA, effectively halting the replication cycle of HIV-1. [] This inhibition leads to a decrease in viral load and an increase in CD4+ T-cell count in infected individuals. [, , , ]

ANone: Efavirenz has the molecular formula C14H9ClF3NO2 and a molecular weight of 315.68 g/mol.

A: Yes, physiologically based pharmacokinetic (PBPK) simulations have been employed to model efavirenz distribution in various body compartments, including plasma, cerebrospinal fluid, and brain tissue. [] These models can be valuable tools for predicting drug exposure and potentially optimizing dosing regimens.

A: While the provided abstracts don't delve into specific SAR studies, they highlight that modifications to the efavirenz molecule can impact its pharmacological properties. For instance, efavirenz is metabolized by CYP2B6 and CYP3A4 enzymes. [, ] Genetic polymorphisms in these enzymes, particularly CYP2B6, significantly influence efavirenz plasma concentrations, potentially impacting efficacy and toxicity. [, , , , , ] This emphasizes the importance of SAR studies in understanding and optimizing the therapeutic profile of efavirenz.

A: One abstract explores the development of a solid drug nanoformulation (SDN) of efavirenz. [] This nanoformulation aimed to mitigate efavirenz-associated limitations, potentially improving its bioavailability and reducing toxicity.

A: Efavirenz is administered orally and is well-absorbed. [, , , ] It undergoes extensive metabolism primarily by CYP3A4 and CYP2B6 enzymes in the liver, with 8-hydroxyefavirenz as the major metabolite. [, , , , ]

ANone: Numerous factors can impact efavirenz pharmacokinetics, including:

- Genetic factors: Polymorphisms in CYP2B6 are particularly influential on efavirenz plasma levels. [, , , , , , ] Individuals with certain CYP2B6 genotypes may exhibit significantly higher or lower efavirenz exposure.

- Concomitant medications: Drugs that induce or inhibit CYP3A4 and CYP2B6 can alter efavirenz metabolism, leading to interactions. [, , , , , , ]

- Ethnicity: Studies show variations in efavirenz pharmacokinetics across different ethnic groups. [, , ] For example, some studies observed higher efavirenz plasma concentrations in Black African patients compared with other populations.

- Body weight: Obesity, particularly abdominal obesity, has been associated with lower efavirenz plasma concentrations. []

- Liver function: Liver cirrhosis may lead to elevated efavirenz plasma levels due to impaired metabolism. [, ]

A: Yes, in vitro models, including primary rat neurons and Hep3B cells (a human liver cell line), have been used to investigate the potential toxicity of efavirenz and compare its profile to newer antiretrovirals. []

A: The most frequent HIV-1 mutation associated with efavirenz treatment failure is the K103N substitution in the reverse transcriptase gene. [, ] This mutation, often emerging alongside other NNRTI resistance mutations, confers cross-resistance to nevirapine, another NNRTI. [, , ]

A: Studies suggest that the use of thymidine analogue NRTIs (like zidovudine or stavudine) alongside nevirapine might be linked to a higher selection of mutations conferring cross-resistance to efavirenz. []

A: The most prominent concern with efavirenz is its potential for neuropsychiatric adverse events, including: [, , , ] * Abnormal dreams * Sleep disturbances * Nervousness * Anxiety * Depression * Dizziness

A: Research suggests that:* Efavirenz plasma concentrations: Monitoring efavirenz plasma levels can be valuable for guiding dose adjustments, particularly in individuals at risk of toxicity or subtherapeutic exposure. [, , , ] * Genetic polymorphisms: CYP2B6 genotypes are considered strong predictors of efavirenz plasma concentrations and may be used to personalize therapy. [, , , , ]* Baseline liver function tests: Pre-existing liver disease, particularly cirrhosis, is associated with altered efavirenz pharmacokinetics and may require closer monitoring for potential toxicity. []

ANone: Several analytical methods are utilized in efavirenz studies:

- High-performance liquid chromatography (HPLC): This technique is widely used to measure efavirenz concentrations in biological matrices, such as plasma. [, , , , , ]

- Liquid chromatography-mass spectrometry (LC-MS): This highly sensitive and specific method allows for the simultaneous quantification of efavirenz and other antiretroviral drugs in complex biological samples. [, , ]

- Allele-specific PCR (AS-PCR): This molecular technique is used to detect specific HIV-1 mutations, such as the K103N mutation associated with efavirenz resistance. []

A: While not directly addressed in the provided research, one abstract suggests that efavirenz does not meet the criteria for a rapidly dissolving product according to the Biopharmaceutics Classification System. [] Factors such as excipients and manufacturing processes can affect efavirenz absorption, underscoring the importance of dissolution studies for ensuring consistent bioavailability.

A: Evidence suggests that efavirenz might interact with drug transporters. One study observed a significant reduction in cellular efavirenz accumulation in the presence of transporter inhibitors like montelukast (an inhibitor of organic anion transporting polypeptide 1B1) and amantadine (an inhibitor of organic cation transporter 1). [] This suggests that efavirenz could be a substrate for these transporters.

ANone: Efavirenz exhibits a complex interplay of inhibitory and inducing effects on drug-metabolizing enzymes:

- Inhibition: In vitro studies demonstrate that efavirenz inhibits various CYP450 enzymes, including CYP2C9, CYP2C19, CYP3A4, CYP2D6, and CYP1A2. []

A: Yes, several alternative NNRTIs exist, including: * Nevirapine: While also effective, nevirapine has its own set of potential side effects and drug interactions. [, , , , ] * Rilpivirine: This newer NNRTI shows a potentially safer toxicological profile than efavirenz. [] * Etravirine: In clinical trials, etravirine demonstrated comparable efficacy to efavirenz with a potentially more favorable neuropsychiatric profile. []

ANone: Yes, several research areas highlight the cross-disciplinary nature of efavirenz research:

- Pharmacogenetics: This field combines pharmacology and genetics to understand the impact of genetic variations on drug response, as seen with the significant influence of CYP2B6 polymorphisms on efavirenz pharmacokinetics. [, , , , , ]

- Drug formulation: Nanoformulations of efavirenz, as mentioned in one abstract, demonstrate the intersection of pharmaceutical sciences and nanotechnology to improve drug delivery and therapeutic outcomes. []

- Cellular and molecular biology: In vitro studies using cell lines and primary cells are essential for investigating the mechanisms of efavirenz action and toxicity, bridging pharmacology with cellular and molecular biology. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。